molecular formula C8H7BrF2O2 B8008047 4-Bromo-2-(difluoromethoxy)-1-methoxybenzene

4-Bromo-2-(difluoromethoxy)-1-methoxybenzene

Cat. No.: B8008047
M. Wt: 253.04 g/mol
InChI Key: OIJNZBGLCOFKSH-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethoxy)-1-methoxybenzene is an organic compound with the molecular formula C8H7BrF2O It is a brominated aromatic compound with both difluoromethyl and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(difluoromethoxy)-1-methoxybenzene typically involves the bromination of 2-[(difluoromethyl)oxy]-1-(methyloxy)benzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethoxy)-1-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of 4-amino-2-[(difluoromethyl)oxy]-1-(methyloxy)benzene.

    Oxidation: Formation of 4-bromo-2-[(difluoromethyl)oxy]-1-(formyloxy)benzene.

    Reduction: Formation of 4-bromo-2-[(methyl)oxy]-1-(methyloxy)benzene.

Scientific Research Applications

4-Bromo-2-(difluoromethoxy)-1-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethoxy)-1-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-[(trifluoromethyl)oxy]-1-(methyloxy)benzene
  • 4-Bromo-2-[(difluoromethyl)oxy]-1-(ethyloxy)benzene
  • 4-Chloro-2-[(difluoromethyl)oxy]-1-(methyloxy)benzene

Uniqueness

4-Bromo-2-(difluoromethoxy)-1-methoxybenzene is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical and physical properties. The combination of these substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-bromo-2-(difluoromethoxy)-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O2/c1-12-6-3-2-5(9)4-7(6)13-8(10)11/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJNZBGLCOFKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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